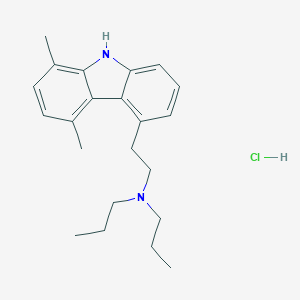
Fh-510
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
FH-510 的合成涉及 5,8-二甲基-4-(2-二-正丙基氨基乙基)咔唑与盐酸反应形成单盐酸盐 . 特定的反应条件,例如温度和溶剂,对于确保最终产品的纯度和产率至关重要。
工业生产方法
This compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率并最大限度地减少杂质。这将包括使用高纯度起始材料、受控反应环境和有效的纯化技术。
化学反应分析
反应类型
FH-510 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 上的官能团。
取代: 取代反应可以将不同的取代基引入咔唑环上。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应的条件根据所需产物而有所不同,包括温度、溶剂和反应时间等因素。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,this compound 的氧化会导致形成氧化的咔唑衍生物,而取代反应可以将新的官能团引入咔唑环上。
科学研究应用
化学: FH-510 用作研究 sigma 受体结合及其对化学反应影响的配体.
生物学: 它用于研究 sigma 受体在生物系统(特别是中枢神经系统)中的作用.
医学: This compound 在治疗行为障碍和其他涉及 sigma 受体的疾病方面具有潜在的治疗应用.
工业: 该化合物的独特特性使其在开发新药和化学工艺中发挥作用。
作用机制
FH-510 通过结合 sigma 受体(特别是 sigma-1 受体)发挥作用 . 这种结合调节这些受体的活性,这些受体参与各种细胞过程,包括信号转导和离子通道调节。 This compound 影响的具体分子通路仍在研究中,但它对 sigma 受体的高亲和力表明它在调节其活性方面发挥着重要作用 .
相似化合物的比较
FH-510 与其他 sigma 受体配体(如氟哌啶醇和 NE-100)类似 . This compound 在其对 sigma-1 受体的高选择性和效力方面是独一无二的 . 这使其成为研究 sigma 受体功能和开发针对这些受体的新型治疗剂的宝贵工具。
类似化合物的清单
氟哌啶醇: 一种众所周知的抗精神病药物,也与 sigma 受体结合。
This compound 的独特特性及其对 sigma-1 受体的高选择性使其成为在各种科学领域进行进一步研究和开发的有前途的化合物。
生物活性
Fh-510 is a compound of interest due to its potential biological activities, particularly in the context of immunology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
Overview of this compound
This compound is primarily recognized as a neutralizing antibody targeting tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. The biological activity of TNF-α is significant in various pathological conditions, including autoimmune diseases, cancer, and metabolic disorders. This compound's role in modulating TNF-α activity makes it a valuable tool in research and potential therapeutic interventions.
This compound neutralizes TNF-α by binding to the cytokine, preventing it from interacting with its receptors on target cells. This inhibition can lead to:
- Reduction in Inflammatory Responses : By blocking TNF-α, this compound can mitigate the inflammatory cascade that contributes to tissue damage in diseases such as rheumatoid arthritis and Crohn's disease.
- Cytotoxicity Modulation : Studies indicate that recombinant TNF-α induces cytotoxicity in various cell lines, such as L-929 fibroblasts. The presence of this compound significantly reduces this cytotoxic effect, highlighting its protective role against TNF-α mediated cell death .
Cytotoxicity Assays
A study demonstrated that recombinant rat TNF-α induced cytotoxicity in L-929 cells in a dose-dependent manner. The addition of this compound resulted in a significant reduction in cell death rates:
| Concentration of TNF-α (ng/mL) | Cell Viability (%) |
|---|---|
| 0.25 | 80 ± 5 |
| 0.5 | 60 ± 10 |
| 1.0 | 30 ± 15 |
| Control (with this compound) | 95 ± 2 |
This data underscores the efficacy of this compound in neutralizing TNF-α's cytotoxic effects .
In Vivo Studies
In vivo studies involving LPS-injected rats have shown that administration of this compound leads to decreased levels of pro-inflammatory cytokines and improved survival rates. For instance:
- Survival Rate Improvement : Rats treated with this compound exhibited a survival rate increase from 40% to 80% compared to untreated controls after LPS exposure.
- Histological Analysis : Tissue samples from treated rats showed reduced signs of inflammation and tissue damage compared to controls, indicating a protective effect against TNF-α mediated injury .
Biological Activity Profiles
The biological activity of this compound extends beyond mere TNF-α neutralization. It has been observed to influence several biological pathways:
- Anti-inflammatory Effects : By inhibiting TNF-α, this compound reduces the expression of other inflammatory mediators such as IL-6 and IL-1β.
- Immunomodulatory Effects : this compound has been shown to enhance regulatory T cell (Treg) populations while suppressing pro-inflammatory T helper (Th) cell responses.
- Antioxidant Activity : Preliminary studies suggest that this compound may also exert antioxidant effects by reducing oxidative stress markers in treated cells .
属性
CAS 编号 |
139304-28-2 |
|---|---|
分子式 |
C22H31ClN2 |
分子量 |
358.9 g/mol |
IUPAC 名称 |
N-[2-(5,8-dimethyl-9H-carbazol-4-yl)ethyl]-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H30N2.ClH/c1-5-13-24(14-6-2)15-12-18-8-7-9-19-21(18)20-16(3)10-11-17(4)22(20)23-19;/h7-11,23H,5-6,12-15H2,1-4H3;1H |
InChI 键 |
NSLYKDHGJLVNIJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |
规范 SMILES |
CCCN(CCC)CCC1=C2C(=CC=C1)NC3=C(C=CC(=C23)C)C.Cl |
Key on ui other cas no. |
139304-28-2 |
同义词 |
5,8-dimethyl-4-(2-(dipropylamino)ethyl)carbazol 5,8-dimethyl-4-(2-di-n-propylaminoethyl)carbazole FH 510 FH-510 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















